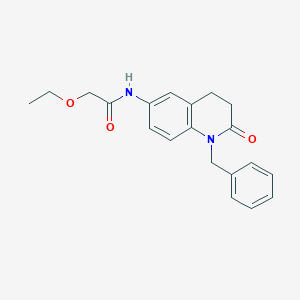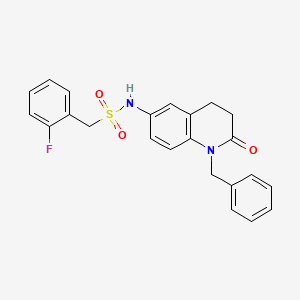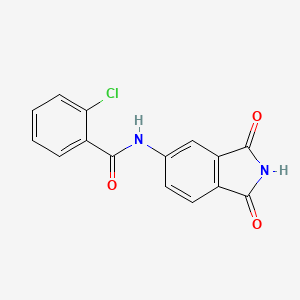
2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide” is a chemical compound with the molecular formula C10H7ClN2O3 . It is typically a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H7ClN2O3/c11-6(10(15)13-8-4-2-1-3-7(8)9(13)14)5-12/h1-4H,5H2,(H,12,15) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 238.62718 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.科学研究应用
2-CNB has potential applications in a variety of scientific research fields, such as medicine, biochemistry, and pharmacology. In medicine, it has been used to study the effects of isoindole compounds on the human body, as well as to investigate the effects of certain drugs on the cardiovascular system. In biochemistry, it has been used to study the structure and function of proteins, as well as to investigate the effects of certain drugs on the nervous system. In pharmacology, it has been used to study the effects of certain drugs on the body, as well as to investigate the effects of certain drugs on the immune system.
作用机制
2-CNB works by binding to certain receptors in the body, such as the serotonin and dopamine receptors. The binding of 2-CNB to these receptors causes a change in the activity of the receptor, which in turn leads to a change in the activity of the cell or tissue. This change in activity can result in a variety of effects, depending on the type of receptor and the type of cell or tissue affected.
Biochemical and Physiological Effects
2-CNB has been shown to have a variety of biochemical and physiological effects on the body. In animal studies, it has been shown to have a sedative effect, as well as to have an anti-inflammatory and anti-convulsant effect. In humans, it has been shown to have a calming effect, as well as to have an anti-depressant effect. In addition, it has been shown to have a positive effect on the cardiovascular system, as well as to have a positive effect on the immune system.
实验室实验的优点和局限性
2-CNB has several advantages for use in laboratory experiments. It is relatively stable and can be stored for extended periods of time. It is also relatively non-toxic and has low toxicity in humans and animals. Additionally, it is relatively easy to synthesize and can be readily produced in large quantities.
However, 2-CNB has some limitations for use in laboratory experiments. It is not very soluble in water and so must be dissolved in a polar solvent, such as dimethyl sulfoxide, in order to be used in experiments. Additionally, it is not very stable in the presence of light or air, and so must be stored in a dark, airtight container. Finally, it is not very soluble in organic solvents, and so must be dissolved in a suitable solvent, such as ethyl acetate, in order to be used in experiments.
未来方向
There is a great deal of potential for further research into the properties and applications of 2-CNB. Further research into its biochemical and physiological effects could lead to new therapeutic treatments for a variety of diseases and disorders. Additionally, further research into its mechanism of action could lead to a better understanding of the effects of certain drugs on the body. Finally, further research into its synthesis could lead to the development of new and more efficient methods for producing 2-CNB.
合成方法
2-CNB can be synthesized through a variety of methods, including the reaction of 5-chloro-1H-isoindole-1-carboxylic acid with benzoyl chloride in the presence of a base. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in the presence of a polar solvent, such as dimethyl sulfoxide. The reaction yields a yellow solid, which is then purified by recrystallization from a suitable solvent, such as ethyl acetate.
安全和危害
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
属性
IUPAC Name |
2-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-4-2-1-3-10(12)14(20)17-8-5-6-9-11(7-8)15(21)18-13(9)19/h1-7H,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTCLSCODSHZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6500928.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)

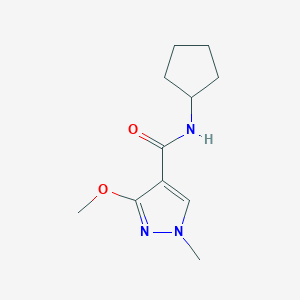
![3-methoxy-N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500963.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500968.png)
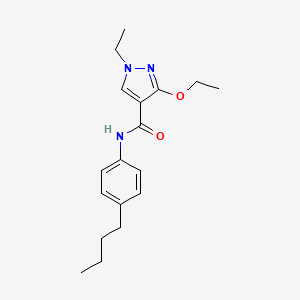
![N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500974.png)
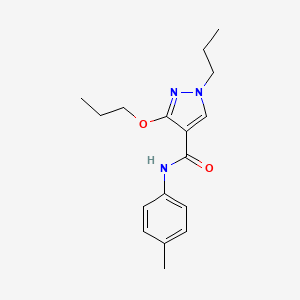
![1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B6500979.png)
![1-{3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbonyl}-4-methylpiperazine](/img/structure/B6500990.png)
